molecular formula C16H16N4O4S2 B2970727 3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1251557-19-3

3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2970727
CAS No.: 1251557-19-3
M. Wt: 392.45
InChI Key: DTYIECSLQQDKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with an isopropylsulfonyl group and a 1,3,4-oxadiazole ring fused with a 2-methylthiazole moiety

Preparation Methods

The synthesis of 3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the 2-methylthiazole moiety and the isopropylsulfonyl group. The final step involves the coupling of the benzamide core with the substituted oxadiazole-thiazole intermediate. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide include other benzamide derivatives and oxadiazole-thiazole hybrids. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities. For example, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown potent anticancer activities, similar to the compound . the presence of different substituents can lead to variations in their mechanisms of action and therapeutic potential .

Properties

IUPAC Name

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-9(2)26(22,23)12-6-4-5-11(7-12)14(21)18-16-20-19-15(24-16)13-8-25-10(3)17-13/h4-9H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYIECSLQQDKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.